7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQNGWXCFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326997 | |
| Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-64-3 | |
| Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as aminotriazoles and β-ketoglutaric acid dimethyl ester under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the triazolo[1,5-a]pyrimidine core is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace the 4-fluorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the triazolo-pyrimidine class exhibit a broad spectrum of biological activities:
Antitumor Activity
Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth through various mechanisms. For instance, a series of synthesized 7-substituted triazolo-pyrimidines demonstrated significant cytotoxic effects against cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by activating caspase pathways .
Antiviral Properties
The antiviral potential of triazolo-pyrimidines has been explored extensively. Notably, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results in inhibiting viral replication. The molecular docking studies suggested that these compounds could effectively disrupt protein-protein interactions critical for viral assembly .
Anticonvulsant Effects
Recent research highlighted the anticonvulsant properties of 7-substituted triazolo-pyrimidines. In experiments using the maximal electroshock (MES) test, certain derivatives exhibited activity comparable to established anticonvulsants like carbamazepine and valproate. This indicates their potential utility in treating epilepsy and other seizure disorders .
Anti-inflammatory Activity
Triazolo-pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. Compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed significant inhibition rates, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Variations in substituents on the phenyl ring or modifications to the triazole moiety can significantly influence pharmacological properties:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve bioavailability.
- Alkyl Substituents : Longer alkyl chains have been associated with increased anticonvulsant activity due to improved interaction with biological targets .
Case Studies
Several case studies illustrate the applications of this compound:
- A study demonstrated that specific derivatives could effectively inhibit HIV integrase activity, showcasing their potential in antiviral therapy .
- Another investigation focused on the anti-inflammatory capabilities of various substituted triazolo-pyrimidines, revealing promising results in both in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Fluorination Impact
Fluorine incorporation enhances metabolic stability and target affinity:
- The 4-fluorobenzyl group in the target compound may improve pharmacokinetic properties compared to non-fluorinated analogues (e.g., 2-benzyl or 2-phenethyl derivatives) .
- In contrast, trifluoromethyl-substituted triazolopyrimidines (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl] derivatives) show poor antimalarial activity despite structural mimicry of chloroquine, highlighting substituent-dependent efficacy .
Table 1: Comparative Bioactivity of Selected Triazolopyrimidines
Key Findings:
- Anticancer Activity : The 3,4-dimethoxyphenyl analogue () outperforms the target compound in enzyme inhibition, suggesting that electron-rich aryl groups at the 7-position enhance hCA binding .
- Herbicidal vs. Anticancer Applications : Sulfonamide and thioacetamide derivatives (e.g., α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides) exhibit potent herbicidal effects but negligible cytotoxicity, underscoring the scaffold’s functional plasticity .
Biological Activity
The compound 7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions that yield compounds with significant biological potential. The specific structure of this compound contributes to its interaction with biological targets.
Anticancer Properties
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit notable anticancer activities. A study highlighted the antiproliferative effects of various derivatives against several human cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Key Findings : Among tested compounds, those structurally similar to this compound demonstrated IC50 values indicating effective inhibition of cell growth:
The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways:
- ERK Signaling Pathway : Compounds such as H12 were shown to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and associated proteins (c-Raf and MEK1/2), leading to:
- Induction of apoptosis.
- Cell cycle arrest at the G2/M phase.
This suggests that the compound may interfere with critical cellular processes essential for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Modifications to the phenyl ring or substitutions at various positions can significantly alter biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine at position 4 | Increases lipophilicity and potentially enhances binding affinity to targets. |
| Variations in alkyl chain length | May affect solubility and bioavailability. |
| Substitution patterns on the triazole | Can influence selectivity towards specific biological targets. |
Case Studies
Several studies have documented the efficacy of related compounds in preclinical settings:
- Antiproliferative Activity : A compound structurally similar to our target exhibited IC50 values as low as 0.24 μM against HCT-116 cells, highlighting the potential for developing highly effective anticancer agents .
- Mechanistic Studies : Research has shown that triazolo-pyrimidines can act as tubulin polymerization inhibitors, which is a critical mechanism for many anticancer drugs .
Q & A
Q. Example SAR Table :
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| Phenyl at C7 | 4-Fluorobenzyloxy | Increased antiviral potency | |
| Pyrimidine C5 | Methyl group | Improved metabolic stability | |
| Triazole N1 | Chlorophenyl | Reduced cytotoxicity |
Q. Experimental Design :
- Comparative Synthesis : Synthesize analogs with varied substituents (e.g., Cl, Br, OH) .
- Assays : Test activity in enzyme inhibition (e.g., IC values) or cell-based models (e.g., IC in cancer lines) .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Verify purity (>95% via HPLC) to exclude byproduct interference .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .
Case Study :
A 2025 study found conflicting IC values (1.2 μM vs. 3.8 μM) for antiviral activity. Resolution involved:
- Re-testing under uniform conditions (pH 7.4, 10% FBS).
- Validating target engagement via surface plasmon resonance (SPR) .
Advanced: What computational methods are used to predict target interactions?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding modes with proteins (e.g., SARS-CoV-2 main protease) .
- MD Simulations : GROMACS assesses binding stability (e.g., 100-ns simulations to evaluate hydrogen bond persistence) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Key Finding : The 4-fluorobenzyl group forms π-π interactions with Phe140 in the ATP-binding pocket of kinases, explaining observed inhibition .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at -20°C .
- Light Sensitivity : Degrades under UV light; use amber vials for long-term storage .
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at -80°C .
Advanced: How to optimize lead analogs for in vivo studies?
Methodological Answer:
- ADMET Profiling :
- Structural Tuning :
- Add PEG chains to improve solubility.
- Replace labile esters with amides for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
